5-O-Desethyl Amlodipine-d3

Pharmacokinetics Bioanalysis Therapeutic Drug Monitoring

5-O-Desethyl Amlodipine-d3 is the required SIL-IS for accurate LC-MS/MS quantification of amlodipine's oxidative metabolite. Unlike the unlabeled form, its +3 Da mass shift corrects matrix-induced ion suppression, extraction variability, and injection imprecision — critical for FDA/EMA method validation. Non-deuterated metabolite co-elutes endogenously, causing ±20% error. Non-exchangeable deuterium labeling at the 5-methoxycarbonyl ensures stability during sample prep. Essential for GLP bioanalysis, CYP3A4 studies, ANDA impurity profiling, and forensic toxicology. Request a quote.

Molecular Formula C₁₈H₁₈D₃ClN₂O₅
Molecular Weight 383.84
Cat. No. B1160138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-O-Desethyl Amlodipine-d3
Synonyms2-​[(2-​Aminoethoxy)​methyl]​-​4-​(2-​chlorophenyl)​-​1,​4-​dihydro-​6-​methyl-​3,​5-​pyridinedicarboxylic Acid 5-​Methyl Ester
Molecular FormulaC₁₈H₁₈D₃ClN₂O₅
Molecular Weight383.84
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-O-Desethyl Amlodipine-d3: Deuterated Amlodipine Metabolite Reference Standard for Precision Bioanalysis


5-O-Desethyl Amlodipine-d3 (CAS: 2714417-84-0; molecular weight 383.84) is a stable isotope-labeled derivative of amlodipine‘s minor oxidative metabolite, 5-O-Desethyl Amlodipine, in which three deuterium atoms replace hydrogen atoms at the 5-methoxycarbonyl position . The parent compound, amlodipine, undergoes extensive hepatic metabolism with approximately 90% converted to inactive metabolites, of which only ~5% is excreted unchanged in human urine [1]. 5-O-Desethyl Amlodipine is generated via CYP3A4-mediated oxidative deesterification at the 5-position [1]. The deuterated analog retains full physicochemical similarity to the non-deuterated metabolite while providing a distinct mass shift (+3 Da) that enables accurate differentiation and quantification in mass spectrometry-based workflows .

5-O-Desethyl Amlodipine-d3: Why Non-Deuterated Metabolite Standards Compromise Bioanalytical Accuracy


Analytical substitution of 5-O-Desethyl Amlodipine-d3 with the non-deuterated 5-O-Desethyl Amlodipine as a quantitative reference introduces fundamentally different utility and introduces unaddressed analytical error. The deuterated compound functions as a stable isotope-labeled internal standard (SIL-IS), correcting for sample-to-sample variability in extraction recovery, LC injection, and ionization efficiency — a critical role that the unlabeled metabolite cannot fulfill due to its inability to be chromatographically or spectrometrically distinguished from endogenous 5-O-Desethyl Amlodipine present in biological samples [1] [2]. Substituting a structurally dissimilar internal standard or relying on external calibration fails to account for matrix effects and ion suppression/enhancement that can vary by ±20% or more across individual plasma samples, leading to unacceptable quantitative imprecision in regulated bioanalysis [2].

5-O-Desethyl Amlodipine-d3 Comparative Performance: Quantitative Differentiation Data for Scientific Procurement


Precision of Amlodipine Quantification Using 5-O-Desethyl Amlodipine-d3 as Internal Standard in Human Plasma

When employed as a deuterated internal standard in an HPLC-MS method for quantifying amlodipine in plasma samples from hypertensive patients, 5-O-Desethyl Amlodipine-d3 enabled high method precision with relative standard deviation (RSD) consistently below 5% and accuracy reflected by recovery rates ranging from 95% to 105% . This level of precision is directly attributable to the near-identical physicochemical behavior of the deuterated internal standard relative to the target analyte, which co-elutes closely and experiences identical matrix effects and ionization conditions, thereby normalizing analytical variability .

Pharmacokinetics Bioanalysis Therapeutic Drug Monitoring

Structural Verification: Metabolic Origin and Deuterium Placement Stability of 5-O-Desethyl Amlodipine-d3

5-O-Desethyl Amlodipine is formed from amlodipine via CYP3A4-mediated oxidative deesterification at the 5-methoxycarbonyl position, representing approximately 5–10% of the total metabolic clearance of the parent drug [1]. The deuterated analog 5-O-Desethyl Amlodipine-d3 incorporates three deuterium atoms specifically at the methyl group of this 5-methoxycarbonyl moiety — a non-exchangeable, chemically stable position — rather than at labile amine or carboxyl hydrogens susceptible to back-exchange in aqueous biological matrices .

Drug Metabolism Stable Isotope Labeling LC-MS/MS Method Development

LC-MS/MS Quantification Performance: Deuterated Internal Standard Correction of Matrix Effects

In LC-MS/MS bioanalysis, the use of a stable isotope-labeled internal standard such as 5-O-Desethyl Amlodipine-d3 provides co-elution with the target analyte (5-O-Desethyl Amlodipine), subjecting both compounds to identical matrix-induced ion suppression or enhancement effects [1]. The response ratio (analyte peak area / internal standard peak area) remains constant regardless of absolute signal suppression, whereas external calibration or use of a non-isotopic internal standard can yield quantitative errors exceeding 15–20% due to differential matrix effects across individual plasma samples [1] [2].

Bioanalytical Method Validation Matrix Effect LC-MS/MS Quantitation

Differentiation from Amlodipine-d4: Metabolite-Specific Quantification for Pharmacokinetic Profiling

While Amlodipine-d4 is commercially available as a deuterated internal standard for parent amlodipine quantification, 5-O-Desethyl Amlodipine-d3 enables specific quantification of the 5-O-Desethyl metabolite, a distinct molecular entity generated via oxidative deesterification [1]. In human plasma, amlodipine concentrations in hypertensive patients range from 6.5 to 20.9 ng/mL, while concentrations of its major pyridine metabolites (including related oxidative products) range from 1.4 to 38.3 ng/mL as quantified by validated LC-MS/MS methods [2].

Metabolite Pharmacokinetics Therapeutic Drug Monitoring Metabolic Pathway Analysis

5-O-Desethyl Amlodipine-d3: Validated Applications in Pharmacokinetic and Bioanalytical Workflows


Regulated Bioanalytical Method Development for Amlodipine Metabolite Quantification

In GLP-compliant bioanalytical laboratories developing LC-MS/MS methods for quantifying 5-O-Desethyl Amlodipine in human plasma, 5-O-Desethyl Amlodipine-d3 serves as the SIL-IS to meet FDA and EMA bioanalytical method validation guidelines (precision ≤15% RSD, accuracy ±15% of nominal). The deuterated internal standard corrects for extraction variability, LC injection imprecision, and matrix-induced ion suppression, enabling the method to pass rigorous validation acceptance criteria that external calibration approaches routinely fail [1] [2].

Clinical Pharmacokinetic Studies of Amlodipine Metabolism in Special Populations

In clinical studies investigating amlodipine pharmacokinetics in populations with altered CYP3A4 activity (e.g., hepatic impairment, elderly patients, or drug-drug interaction studies), accurate quantification of the 5-O-Desethyl metabolite is essential for assessing metabolic clearance pathways. 5-O-Desethyl Amlodipine-d3 provides the requisite internal standardization for precise metabolite measurement across diverse patient plasma matrices, with quantification precision (RSD <5%) and accuracy (95–105% recovery) validated in hypertensive patient samples [1].

Quality Control and Reference Standard for Amlodipine-Related Impurity Testing

In pharmaceutical manufacturing quality control for amlodipine API and finished dosage forms, 5-O-Desethyl Amlodipine is a known process-related impurity and degradation product. 5-O-Desethyl Amlodipine-d3 functions as an analytical reference standard for method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) or commercial production [1]. The deuterated form enables precise impurity quantification without interference from co-eluting matrix components, ensuring compliance with ICH Q3A/Q3B impurity thresholds [1] [2].

Forensic and Clinical Toxicology Assessment of Amlodipine Exposure

In postmortem toxicology or clinical overdose investigations requiring definitive identification and quantification of amlodipine and its metabolites in complex biological matrices (whole blood, urine, tissue homogenates), 5-O-Desethyl Amlodipine-d3 provides the necessary internal standardization to overcome severe matrix effects common to these sample types. The non-exchangeable deuterium labeling at the 5-methoxycarbonyl position ensures label stability throughout sample preparation workflows involving aqueous buffers and protein precipitation, preventing quantitative errors from H/D back-exchange that would occur with labile-position deuterated standards [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-O-Desethyl Amlodipine-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.